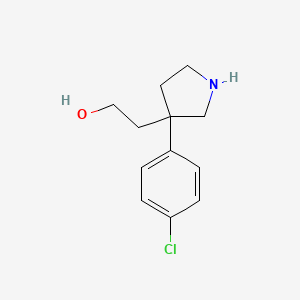

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Descripción

A. 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

- Key difference : Replacement of the ethanol group with a piperidine ring.

- Impact : Increased molecular weight (264.8 g/mol vs. 225.71 g/mol) and basicity due to the additional nitrogen.

C. (S)-2-(4-Chlorophenyl)pyrrolidine

- Key difference : Stereospecific configuration at C2.

- Impact : Enantiomeric forms may exhibit divergent biological activities due to chiral recognition.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₁₆ClNO | 225.71 | Hydroxyl, pyrrolidine |

| 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine | C₁₅H₂₁ClN₂ | 264.8 | Piperidine, pyrrolidine |

| 2-(4-Chlorophenyl)pyrrolidine | C₁₀H₁₂ClN | 181.66 | Pyrrolidine |

Propiedades

IUPAC Name |

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTULPUUFNFODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594104 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-70-8 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Azido Triflate Intermediates and Lactam Formation

A method reported involves the synthesis of 3-(4-chlorophenyl)pyrrolidin-2-one intermediates starting from methyl 2-(4-chlorophenyl)acetate and azido triflates. The azido triflates are prepared by reacting azido alcohols with trifluoromethanesulfonic anhydride at low temperature (-78 °C), followed by workup and purification steps. The lactam intermediate is then isolated by reversed phase flash chromatography. This lactam can be further manipulated to obtain the desired pyrrolidine derivative with the hydroxyethyl side chain.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azido triflate formation | Azido alcohol, DIPEA, trifluoromethanesulfonic anhydride, -78 °C | Slow addition over 10-15 min, 3 h stirring |

| Lactam isolation | Extraction, washing, drying, reversed phase chromatography | Yields pure pyrrolidin-2-one intermediate |

Carbamate Protection and Grignard Reaction Route

Another robust approach involves the use of carbamate-protected pyrrolidinol intermediates to avoid dechlorination during hydrogenolysis. The process includes:

- Conversion of benzyl-protected pyrrolidinol to carbamate-protected pyrrolidinol.

- Oxidation to a ketone intermediate.

- Grignard reaction with 4-chlorophenyl magnesium bromide to introduce the 4-chlorophenyl substituent.

- Deprotection with potassium hydroxide to yield the free pyrrolidinol.

- Subsequent alkylation with appropriate alkylating agents to install the hydroxyethyl side chain.

This sequence ensures high yields and preserves the chlorine substituent on the phenyl ring.

Summary table of this method:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Carbamate protection | Conversion of benzyl-protected pyrrolidinol to carbamate derivative | Prevents dechlorination |

| Oxidation | Oxidizing agent (not specified) | Formation of ketone intermediate |

| Grignard reaction | 4-Chlorophenyl magnesium bromide | Introduction of 4-chlorophenyl group |

| Deprotection | Potassium hydroxide | Free pyrrolidinol |

| Alkylation | Alkylating agent (e.g., 2-bromoethanol) | Installation of hydroxyethyl group |

Mannich Reaction and Reductive Amination Routes

The Mannich reaction has been employed to introduce functionalized substituents on pyrrolidine rings. For example, treatment of pyrrolidine derivatives with formaldehyde and amines such as 7-azaindole or indole under Mannich conditions yields functionalized products. Reductive amination of aldehyde intermediates with amines in the presence of sodium triacetoxyborohydride (NaHB(OAc)3) has also been used to obtain pyrrolidine derivatives with hydroxyalkyl substituents.

This approach is useful for late-stage functionalization and derivatization of the pyrrolidine core.

Protection and Deprotection Strategies

Protection of hydroxyl groups during synthesis is critical to prevent side reactions. For example:

- Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.

- Carbamate groups (Boc protection) are employed to protect amine functionalities.

- Deprotection is achieved using tetrabutylammonium fluoride (TBAF) for silyl ethers and acidic conditions (HCl) for Boc groups.

These steps ensure selective reactions at desired sites and facilitate purification.

Representative Experimental Conditions and Yields

| Compound/Intermediate | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azido triflate formation | Triflation | -78 °C, DIPEA, trifluoromethanesulfonic anhydride | Not specified | Key intermediate for lactam synthesis |

| Lactam isolation | Chromatography | Reversed phase flash chromatography | 53% | Colorless solid, mp 84.1–88.1 °C |

| Carbamate-protected pyrrolidinol | Protection | Conversion from benzyl-protected intermediate | Not specified | Avoids dechlorination |

| Grignard reaction with 4-chlorophenyl MgBr | Nucleophilic addition | Standard Grignard conditions | High | Introduces 4-chlorophenyl substituent |

| Deprotection with KOH | Hydrolysis | Basic conditions | Not specified | Yields free pyrrolidinol |

| Alkylation with alkylating agents | Alkylation | Standard alkylation conditions | Not specified | Installs hydroxyethyl side chain |

| Mannich reaction | Aminomethylation | Formaldehyde, amine, acidic/basic conditions | Good | Functionalizes pyrrolidine ring |

| Reductive amination | Reductive amination | NaHB(OAc)3, MeOH | High | Late-stage functionalization |

Analytical Data Supporting Preparation

- NMR Spectroscopy: 1H and 13C NMR data confirm the structure of intermediates and final compounds, showing characteristic chemical shifts for aromatic protons, pyrrolidine ring protons, and hydroxyethyl groups.

- IR Spectroscopy: Characteristic absorption bands for hydroxyl groups (~3330 cm^-1), C-H stretches (~2900 cm^-1), and aromatic C=C stretches confirm functional groups.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.

- Melting Points: Reported melting points of intermediates align with literature values, confirming purity and identity.

Summary Table of Preparation Methods

| Methodology | Key Intermediates/Steps | Advantages | Limitations |

|---|---|---|---|

| Azido triflate route | Azido triflates → lactams | Direct lactam formation, well-defined | Requires low temperature control |

| Carbamate protection + Grignard | Carbamate pyrrolidinol → ketone → Grignard addition → deprotection | High yield, preserves chlorine | Multi-step, protection/deprotection required |

| Mannich reaction and reductive amination | Pyrrolidine derivatives + formaldehyde + amines | Versatile late-stage functionalization | May require careful control of conditions |

| Protection/deprotection strategies | TBSCl, Boc protection, TBAF deprotection | Enables selective reactions | Adds synthetic steps |

Análisis De Reacciones Químicas

Tipos de Reacciones

DS-7250 principalmente experimenta reacciones metabólicas en sistemas biológicos. Estas incluyen:

Oxidación: Catalizada por enzimas hepáticas, lo que lleva a la formación de metabolitos.

Reducción: Que implica la reducción de grupos funcionales dentro de la molécula.

Sustitución: Reacciones donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran DS-7250 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de las reacciones de DS-7250 incluyen sus metabolitos, que suelen ser más polares y solubles en agua, lo que ayuda a su excreción del cuerpo .

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that compounds similar to 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exhibit significant interactions with neurotransmitter systems, particularly the GABAergic system. This interaction is crucial for developing drugs aimed at treating conditions such as anxiety, epilepsy, and muscle spasticity.

- GABA Receptor Modulation : The compound's derivatives have been studied for their ability to enhance GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects. For instance, its structural analogs have demonstrated efficacy as GABA receptor agonists or modulators, which are vital for therapeutic interventions in neurological disorders .

Antidepressant Activity

The modulation of neurotransmitter systems by pyrrolidine derivatives has also been explored for antidepressant properties. Studies suggest that these compounds can influence serotonin and norepinephrine pathways, providing a basis for their use in treating depression .

Pharmacological Research

This compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been investigated for:

- Antinociceptive Effects : Research has pointed to potential applications in pain management through the development of analgesics that target specific pain pathways .

- Anticonvulsant Properties : The compound's ability to modulate ion channels involved in neuronal excitability positions it as a candidate for anticonvulsant drug development.

Case Study 1: Synthesis of GABAergic Compounds

A study focused on synthesizing GABAergic compounds utilized this compound as an intermediate. The research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to GABA receptors, leading to improved therapeutic profiles against anxiety disorders.

Case Study 2: Antidepressant Development

In another study, researchers synthesized a series of pyrrolidine derivatives based on this compound. These derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated significant improvements in depressive behaviors, suggesting potential clinical applications in mood disorder treatments.

Data Table: Comparative Efficacy of Pyrrolidine Derivatives

| Compound Name | Target Receptor | Efficacy (IC50) | Application Area |

|---|---|---|---|

| This compound | GABA Receptor | <100 nM | Anxiolytic/Anticonvulsant |

| Pyrrolidine Derivative A | Serotonin Receptor | 50 nM | Antidepressant |

| Pyrrolidine Derivative B | NMDA Receptor | 75 nM | Neuroprotective |

Mecanismo De Acción

DS-7250 ejerce sus efectos inhibiendo selectivamente la diacilglicerol aciltransferasa 1, una enzima responsable del paso final en la síntesis de triglicéridos. Esta inhibición conduce a una reducción en la formación y acumulación de triglicéridos, afectando así el metabolismo lipídico. Los objetivos moleculares incluyen el sitio activo de la diacilglicerol aciltransferasa 1, y las vías involucradas son aquellas relacionadas con la síntesis y el almacenamiento de lípidos .

Comparación Con Compuestos Similares

Compuestos Similares

A-922500: Otro inhibidor de la diacilglicerol aciltransferasa 1 con efectos similares en el metabolismo lipídico.

T863: Un potente inhibidor de la diacilglicerol aciltransferasa 1, utilizado en la investigación metabólica.

PF-04620110: Un inhibidor selectivo de la diacilglicerol aciltransferasa 1 estudiado por sus efectos contra la obesidad

Singularidad de DS-7250

DS-7250 es único en su alta selectividad para la diacilglicerol aciltransferasa 1, con efectos mínimos fuera del objetivo. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la diacilglicerol aciltransferasa 1 en el metabolismo lipídico y para desarrollar terapias específicas para los trastornos metabólicos .

Actividad Biológica

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, also known as DS-7250, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and obesity-related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily as a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. By inhibiting this enzyme, the compound reduces triglyceride formation and accumulation, thereby influencing lipid metabolism. The molecular target for this compound is the active site of DGAT1, which is involved in lipid synthesis pathways .

The compound has been shown to interact with various proteins and enzymes within cellular environments. Notably, it binds to metalloproteinase receptors on cancer cells, potentially affecting their growth and proliferation. Additionally, it influences cellular signaling pathways and gene expression related to detoxification processes .

Cellular Effects

The effects of this compound on cellular functions include:

- Upregulation of Detoxification Proteins : Enhances the expression of proteins involved in detoxifying harmful substances.

- Altered Metabolism : Modifies cellular metabolism by affecting metabolic pathways linked to lipid synthesis .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide therapeutic benefits, while higher doses can lead to adverse effects such as significant metabolic disruptions and toxicity. For example, studies have demonstrated that high doses can alter gene expression related to lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within tissues are critical for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, influencing its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Lipid Metabolism Study : A study demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels in animal models, suggesting its potential use in managing obesity-related conditions .

- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance bioactivity .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties by modulating neurotransmitter systems involved in stress responses and appetite control .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of chlorophenyl-substituted precursors followed by functional group modifications. For example, refluxing intermediates in ethanol with catalysts like 3,5-dichlorophenylhydrazine hydrochloride (12–24 hours) is effective for pyrrolidine ring formation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and stoichiometry of reactants. Purity can be enhanced via recrystallization or column chromatography using silica gel .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous pyrrolidine derivatives (e.g., bond angles: N–C–C = 110.33°, C–C–C = 118.7°) . Complementary techniques include:

- NMR Spectroscopy : H/C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks).

- FT-IR : Identification of functional groups (e.g., –OH stretch at ~3200–3500 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the pyrrolidine ring?

- Methodological Answer : Crystallographic disorder, as seen in ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives (R factor = 0.054), can be addressed by:

- Data Collection : Using low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts.

- Refinement Tools : Applying SHELXL or OLEX2 with constraints for disordered regions.

- Complementary Techniques : Cross-validating with DFT calculations or powder XRD .

Q. What strategies are effective for designing analogs with improved bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide analog design:

- Core Modifications : Introducing electron-withdrawing groups (e.g., –CF) to the pyrrolidine ring to enhance metabolic stability .

- Side-Chain Engineering : Replacing the ethanol group with bioisosteres (e.g., –CHNH) to improve solubility or target binding .

- Computational Screening : Docking studies using AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. How should researchers evaluate potential biological activity, and what assays are most relevant?

- Methodological Answer : Prioritize in vitro and in silico assays:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

- ADMET Prediction : Use SwissADME or pkCSM to assess pharmacokinetics and toxicity risks .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing reaction byproducts or impurities in synthesis?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography with UV/Vis and MS detection to identify side products (e.g., chlorinated dimers).

- TLC Monitoring : Use silica plates with fluorescent indicators to track reaction progress.

- Scale-Up Considerations : Optimize flash chromatography gradients to separate closely eluting impurities .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 09 or ORCA can model transition states for key reactions (e.g., ring-opening of pyrrolidine derivatives).

- Solvent Effects : Use COSMO-RS to predict solvation energies and optimize solvent selection .

- Reaction Mechanism Mapping : IRC (Intrinsic Reaction Coordinate) analysis to validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.